Pyrazosulfuron

Descripción

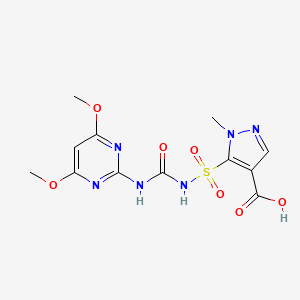

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O7S/c1-18-9(6(5-13-18)10(19)20)26(22,23)17-12(21)16-11-14-7(24-2)4-8(15-11)25-3/h4-5H,1-3H3,(H,19,20)(H2,14,15,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMNDQDDWDDKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243564 | |

| Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98389-04-9 | |

| Record name | Pyrazosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98389-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazosulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098389049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRH8L723X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical and Physical Properties of Pyrazosulfuron-ethyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of Pyrazosulfuron-ethyl. The information is presented in a structured format to facilitate easy access and comparison, with detailed methodologies for key experiments and a visualization of its mechanism of action.

Core Chemical and Physical Data

This compound-ethyl is a sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in rice and other crops.[1][2] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][3]

Table 1: Chemical Identification of this compound-ethyl

| Identifier | Value |

| IUPAC Name | ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate[4][5] |

| CAS Number | 93697-74-6[4] |

| Molecular Formula | C₁₄H₁₈N₆O₇S[4][6][7] |

| Molecular Weight | 414.39 g/mol [1][6][7] |

Table 2: Physicochemical Properties of this compound-ethyl

| Property | Value |

| Melting Point | 177.8–182 °C[6][8] |

| Boiling Point | Data not available |

| Water Solubility | 9.76 - 14.5 mg/L (at 20-25 °C)[8][9] |

| Vapor Pressure | 4.2 × 10⁻⁵ mPa (at 25 °C)[8] |

| pKa | 12.06 (Predicted)[6][10] |

| Octanol-Water Partition Coefficient (logP) | 3.16[8][9] |

| Appearance | Colorless to greyish-white crystalline solid[8][9] |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound-ethyl is guided by standardized protocols to ensure accuracy and reproducibility. The following are detailed methodologies for the key experiments cited, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound-ethyl is determined using the capillary method.

-

Apparatus : A metal block or liquid bath apparatus equipped with a calibrated thermometer or a digital temperature measurement device.

-

Procedure :

-

A small, finely powdered sample of this compound-ethyl is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1 °C/minute) near the expected melting point.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

-

Water Solubility Determination (OECD Guideline 105)

The shake-flask method is commonly employed to determine the water solubility of substances like this compound-ethyl.

-

Apparatus : A mechanical shaker, a constant temperature bath, and analytical instrumentation for concentration measurement (e.g., HPLC).

-

Procedure :

-

An excess amount of this compound-ethyl is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C or 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound-ethyl in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of this compound-ethyl can be determined using the gas saturation method.

-

Apparatus : A temperature-controlled chamber, a carrier gas supply, a saturation column containing the test substance, and a trapping system with an analytical instrument (e.g., Gas Chromatography).

-

Procedure :

-

A stream of inert gas (e.g., nitrogen) is passed through or over a sample of this compound-ethyl at a known, constant temperature and flow rate.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance transported by the gas is collected in a trapping system.

-

The quantity of the trapped substance is determined analytically.

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

-

Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis

This compound-ethyl's herbicidal effect is due to its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is crucial for the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants.[11][12] These amino acids are essential for protein synthesis and overall plant growth. By blocking ALS, this compound-ethyl disrupts these vital processes, leading to the cessation of plant growth and eventual death.

References

- 1. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 7. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. laboratuar.com [laboratuar.com]

- 9. laboratuar.com [laboratuar.com]

- 10. filab.fr [filab.fr]

- 11. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 12. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

An In-Depth Technical Guide to the Synthesis of Pyrazosulfuron-ethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazosulfuron-ethyl is a highly effective sulfonylurea herbicide used for the control of broadleaf weeds and sedges in rice cultivation. Its synthesis involves a multi-step pathway, commencing from readily available starting materials and proceeding through several key intermediates. This technical guide provides a detailed overview of the synthesis of this compound-ethyl, including the preparation of its crucial precursors, comprehensive experimental protocols, and a summary of quantitative data.

Overall Synthesis Pathway

The commercial synthesis of this compound-ethyl can be conceptually divided into two main branches: the synthesis of the pyrazole (B372694) moiety and the pyrimidine (B1678525) moiety, which are then coupled and further modified to yield the final product.

The core structure is formed through the reaction of ethyl 5-amino-1-methylpyrazole-4-carboxylate with a sulfonyl isocyanate, which is in turn derived from 2-(chlorosulfonyl)benzoic acid ethyl ester. The sulfonyl isocyanate is then reacted with 2-amino-4,6-dimethoxypyrimidine (B117758) to form the final this compound-ethyl molecule.

Key Intermediates Synthesis

Ethyl 5-amino-1-methylpyrazole-4-carboxylate

This pyrazole intermediate is a critical building block. A common synthetic route involves the condensation of a methyl hydrazine solution with ethoxy methylene ethyl cyanoacetate in a suitable solvent like toluene.

Experimental Protocol:

-

To a reactor, add ethoxy methylene ethyl cyanoacetate and toluene. Stir until completely dissolved.

-

Prepare a dropping funnel with a 40% aqueous solution of methyl hydrazine.

-

Cool the reactor to 20-25°C using a chilled brine bath.

-

Slowly add the methyl hydrazine solution to the reactor, maintaining the temperature between 22-30°C.

-

After the addition is complete, allow the reaction to stir for an additional 1-3 hours at the same temperature.

-

Gradually heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.

-

Cool the mixture to 9-10°C to induce crystallization.

-

Collect the solid product by filtration and dry the filter cake to obtain ethyl 5-amino-1-methylpyrazole-4-carboxylate.

2-amino-4,6-dimethoxypyrimidine

The synthesis of this key pyrimidine intermediate can be achieved through a multi-step process starting from guanidine nitrate and diethyl malonate.

Experimental Protocol:

Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine

-

In a 500 mL four-necked flask, combine guanidine nitrate and diethyl malonate in a molar ratio of 1.2:1.

-

Add anhydrous methanol (B129727) and stir to form a homogeneous mixture.

-

At 60°C, slowly add a solution of sodium methoxide (B1231860) (in a 1:3 molar ratio to guanidine nitrate) to the mixture over approximately 1 hour.

-

Heat the reaction mixture to 68°C and reflux for 3.5 hours.

-

Distill off the methanol. To the remaining white solid, add water to dissolve it completely.

-

Filter to remove any insoluble materials. Adjust the pH of the filtrate to 5-6 using a 0.1 M HCl solution.

-

Collect the precipitated solid by suction filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.[1]

Step 2: Synthesis of 2-amino-4,6-dimethoxypyrimidine

-

In a 150 mL high-pressure autoclave, place 2-amino-4,6-dihydroxypyrimidine and dimethyl carbonate in a molar ratio of 1:4.

-

Heat the mixture to 140°C and allow it to react for 8 hours.

-

After cooling to room temperature, remove the insoluble solids by suction filtration.

-

The filtrate is then distilled under reduced pressure (0.05 atm, 40°C) to obtain crude 2-amino-4,6-dimethoxypyrimidine.

-

The crude product is dissolved in ethyl acetate (B1210297) and refluxed for 30 minutes.

-

Cool the solution to induce recrystallization. The pure product is collected by filtration.[1]

Core Synthesis of this compound-ethyl

The final stage of the synthesis involves the coupling of the pyrazole and pyrimidine moieties.

Experimental Protocol:

Step 1: Sulfonamide Formation

The synthesis of the sulfonamide intermediate is a crucial step. While a specific detailed protocol with quantitative data from the search results is limited, the general procedure involves the sulfonylation of ethyl 5-amino-1-methylpyrazole-4-carboxylate with 2-(chlorosulfonyl)benzoic acid ethyl ester under basic conditions.[2]

Step 2: Formation of Sulfonyl Isocyanate

The sulfonamide intermediate is then activated, typically with phosgene or triphosgene, to generate the corresponding sulfonyl isocyanate.[2] This is a highly reactive intermediate and is often used in the next step without extensive purification.

Step 3: Condensation to form this compound-ethyl

-

A solution of 2-amino-4,6-dimethoxypyrimidine (0.4 g) is prepared in 20 mL of dry acetonitrile.

-

To this solution, the crude sulfonyl isocyanate (0.98 g) is added.

-

The mixture is stirred at room temperature, during which the product crystallizes out of the solution.

-

The crystals are collected by filtration, washed, and dried to yield this compound-ethyl (0.8 g).[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound-ethyl and its intermediates. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Materials | Product | Solvent | Temperature | Time | Yield | Reference |

| Synthesis of 2-amino-4,6-dihydroxypyrimidine | Guanidine nitrate, Diethyl malonate | 2-amino-4,6-dihydroxypyrimidine | Methanol | 68°C (reflux) | 3.5 h | 95% | [1] |

| Synthesis of 2-amino-4,6-dimethoxypyrimidine | 2-amino-4,6-dihydroxypyrimidine, Dimethyl carbonate | 2-amino-4,6-dimethoxypyrimidine | - | 140°C | 8 h | 30.1% | [1] |

| Final Condensation | Crude Sulfonyl Isocyanate, 2-amino-4,6-dimethoxypyrimidine | This compound-ethyl | Acetonitrile | Room Temperature | - | ~82% | [3] |

Conclusion

The synthesis of this compound-ethyl is a well-established process involving the preparation of key pyrazole and pyrimidine intermediates followed by their coupling. While the general pathway is clear, the optimization of each step, particularly in terms of reaction conditions and purification methods, is crucial for achieving high yields and purity. This guide provides a comprehensive overview of the synthesis, offering detailed experimental protocols and quantitative data to aid researchers and professionals in the field. Further investigation into specific patent literature can provide more nuanced details for process optimization and scale-up.

References

The Rise of a Sulfonylurea Herbicide: A Technical Guide to the Discovery and Development of Pyrazosulfuron

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazosulfuron, a member of the sulfonylurea class of herbicides, has emerged as a critical tool in modern agriculture for the selective control of broadleaf weeds and sedges, particularly in rice cultivation. First reported in 1989 and introduced in 1990, its development marked a significant advancement in weed management technology, offering high efficacy at low application rates.[1] This technical guide provides a comprehensive overview of the discovery, developmental history, and key experimental data of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in herbicide and drug development.

Physicochemical Properties

The efficacy and environmental fate of a herbicide are largely dictated by its physical and chemical properties. This compound is a greyish-white crystalline solid with a molecular weight of 414.4 g/mol .[2][3] Its solubility and stability in various media are critical determinants of its application and persistence.

| Property | Value | Reference |

| Molecular Formula | C14H18N6O7S | [2][3] |

| Molecular Weight | 414.4 g/mol | [2][3] |

| Appearance | Greyish white crystalline solid | [1] |

| Melting Point | 177.8–179.5 °C | [2] |

| Vapour Pressure | 4.2 × 10-5 mPa (25 °C) | [2] |

| Solubility in water | 9.76 mg/L (20 °C) | [2] |

| Solubility in solvents (g/L, 20 °C) | ||

| Methanol | 4.32 | [2] |

| Hexane | 0.0185 | [2] |

| Benzene | 15.6 | [2] |

| Chloroform | 200 | [2] |

| Acetone | 33.7 | [2] |

| Stability | Stable at 50 °C for 6 months. Relatively stable at pH 7. Unstable in acidic or alkaline media. | [2] |

| Partition coefficient (logP) | 3.16 (HPLC method) | [2] |

Synthesis and Developmental History

The commercial synthesis of this compound-ethyl is a multi-step process.[1] It begins with the sulfonation of ethyl 5-amino-1-methylpyrazole-4-carboxylate with 2-(chlorosulfonyl)benzoic acid ethyl ester under basic conditions to yield a sulfonamide. This intermediate is then activated, typically with phosgene (B1210022) or triphosgene, to form a sulfonyl isocyanate. The subsequent condensation of this isocyanate with 2-amino-4,6-dimethoxypyrimidine (B117758) forms the crucial urea (B33335) bridge. The final steps involve cyclization, hydrolysis, and recrystallization to produce this compound-ethyl.[1]

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound is a potent and selective herbicide due to its specific mode of action. It functions as a branched-chain amino acid synthesis inhibitor by targeting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4] This enzyme is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine in plants.[2] By inhibiting ALS, this compound effectively halts cell division and plant growth, leading to the death of susceptible weeds.[2] The selectivity of this compound in crops like rice is attributed to the rapid metabolic degradation (demethylation of the methoxy (B1213986) group) of the herbicide in the crop plant, a process that is much slower in target weeds.[2][4]

Efficacy and Field Trial Data

The effectiveness of this compound has been demonstrated in numerous field trials for the control of a wide spectrum of weeds in rice. It can be applied pre- or post-emergence to control annual and perennial broad-leaved weeds and sedges.[5]

| Application Rate (g a.i./ha) | Crop | Weeds Controlled | Weed Control Efficiency (%) | Reference |

| 15 - 30 | Wet-sown and transplanted rice | Annual and perennial broad-leaved weeds and sedges | - | [5] |

| 15 | Transplanted Rice | General weeds | - | [6] |

| 21 | Transplanted Rice | General weeds | Followed the 30 g/ha rate in efficiency | [7] |

| 30 | Transplanted Rice | General weeds | 57.32 (20 DAT), 76.74 (40 DAT), 88.34 (60 DAT) | [7] |

| 42 | Transplanted Rice | Echinochloa colona, Cyperus difformis, Ammania baccifera, Ludwigia octovalvis, Monochoria vaginalis | 39.55 to 79.85 | [8] |

| 150 - 450 | Lowland Rice (cv. Ciherang) | Sphenoclea zeylanica, Ludwigia octovalvis, Cyperus difformis, Leptochloa chinensis | Effective control up to 6 weeks | [9] |

DAT: Days After Transplanting

Toxicological Profile

The toxicological profile of this compound has been evaluated to assess its safety for mammals and non-target organisms.

| Test Organism | Endpoint | Value | Reference |

| Mammalian Toxicity | |||

| Rat (oral) | LD50 | >5000 mg/kg | [10] |

| Mouse (oral) | LD50 | >5000 mg/kg | [10] |

| Rat (dermal) | LD50 | >2000 mg/kg | [11] |

| Rat (inhalation) | LC50 (4h) | >4.8 mg/L | [11] |

| Dog (chronic) | NOAEL | 1 mg/kg bw/day | [12] |

| Ecotoxicity | |||

| Bobwhite quail | Dietary LC50 (5d) | >2250 mg/kg | [2] |

| Rainbow trout | LC50 (96h) | >180 mg/L | [2] |

| Bluegill sunfish | LC50 (96h) | >180 mg/L | [2] |

| Daphnia magna | EC50 (48h) | 700 mg/L | [2] |

| Scenedesmus acutus (Algae) | EC50 (72h) | 150 mg/L | [2] |

| Bees | LD50 (48h, contact and oral) | >100 µ g/bee | [2] |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of this compound on ALS activity.

-

Enzyme Extraction:

-

Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

The resulting supernatant contains the crude ALS enzyme extract.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the enzyme extract, assay buffer, substrate (pyruvate), and cofactors (TPP, FAD, MgCl2) with the various this compound dilutions.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 6 N H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes.

-

Add 50 µL of creatine (B1669601) solution (Color Reagent A) followed by 50 µL of α-naphthol solution (Color Reagent B).

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the herbicide.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ALS activity.

-

Herbicide Efficacy Field Trial in Transplanted Rice

This protocol outlines a typical field trial to evaluate the efficacy of this compound.

-

Experimental Design:

-

The experiment is laid out in a randomized block design with multiple treatments and replications (e.g., seven treatments replicated thrice).[8]

-

Treatments include different application rates of this compound, a standard herbicide for comparison, a hand-weeded control, and an untreated (weedy) check.

-

-

Crop Management:

-

Transplant rice seedlings (e.g., variety 'IET 4786') at a specified spacing (e.g., 20 x 15 cm).[8]

-

Apply fertilizers and manage water levels according to standard agronomic practices for the region.

-

-

Herbicide Application:

-

Apply this compound at the desired rates (e.g., 10.5, 21.0, 31.5, 42.0 g/ha) at a specific timing, such as early post-emergence (3 days after transplanting - DAT).[8]

-

Use a calibrated sprayer (e.g., knapsack sprayer with a flat fan nozzle) to ensure uniform application.

-

-

Data Collection and Analysis:

-

Assess weed density and biomass at specified intervals (e.g., 30 and 60 DAT) using quadrats.

-

Calculate weed control efficiency (WCE) using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or biomass in the control plot and WPT is in the treated plot.

-

Measure crop growth parameters and grain yield at harvest.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

-

Discovery and Development Workflow

The journey of this compound from a laboratory concept to a commercial herbicide involved a rigorous and systematic process.

Conclusion

The discovery and development of this compound represent a significant achievement in the field of chemical weed control. Its high efficacy, low application rates, and favorable toxicological profile have made it an indispensable tool for rice farmers worldwide. This technical guide has provided a detailed overview of its journey from a chemical concept to a widely used herbicide, highlighting the key scientific principles and experimental data that underpin its success. Continued research and responsible stewardship will be crucial to maximizing the benefits of this compound and other sulfonylurea herbicides in sustainable agriculture.

References

- 1. This compound-ethyl (Ref: NC 311) [sitem.herts.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. This compound-ethyl synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. Pesticide Half-life [npic.orst.edu]

- 7. cerc.usgs.gov [cerc.usgs.gov]

- 8. epa.gov [epa.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of rice tolerance and weed control with acetochlor and fenclorim | Weed Technology | Cambridge Core [cambridge.org]

- 11. Biological test method: acute lethality test using daphnia species - Canada.ca [canada.ca]

- 12. enamine.net [enamine.net]

Environmental fate and degradation pathways of Pyrazosulfuron in soil and water

An in-depth examination of the chemical and biological breakdown of the sulfonylurea herbicide, Pyrazosulfuron, in soil and aquatic environments, providing insights for researchers and environmental scientists.

This compound-ethyl (B166691) is a widely utilized herbicide in rice cultivation, prized for its efficacy against broadleaf weeds and sedges. Its environmental persistence and degradation mechanisms are of critical importance for assessing its ecological impact and ensuring its safe use. This technical guide synthesizes current research on the environmental fate of this compound, detailing its degradation pathways in soil and water, the factors influencing its persistence, and the methodologies employed in its study.

Degradation in Soil

The persistence of this compound in soil is relatively short, with dissipation being influenced by a combination of microbial and chemical processes. The half-life of this compound in soil varies depending on environmental conditions, but it is generally considered to be a non-persistent herbicide.

Microbial degradation is a primary route of dissipation for this compound in soil environments.[1][2] Studies have shown a significantly faster degradation rate in non-sterile soil compared to sterile soil, indicating the crucial role of soil microorganisms in its breakdown.[2] Several bacterial and fungal species have been identified as capable of degrading this compound. For instance, bacteria such as Pseudomonas sp. and Bacillus sp. have been shown to completely degrade the herbicide in a matter of days under laboratory conditions.[3] Similarly, the fungus Alternaria alternata has been found to effectively degrade up to 87% of applied this compound in soil.[1] In rice-planted soils, the degradation of this compound is often faster than in unplanted soils, with half-lives reported to be as low as 5.5 days.[4]

Chemical degradation, primarily through hydrolysis, also contributes to the breakdown of this compound in soil. The rate of hydrolysis is pH-dependent, with increased degradation observed in acidic conditions.[1][3] The cleavage of the sulfonylurea bridge is a key step in both microbial and chemical degradation pathways.[1][5]

The presence of organic matter in soil can also influence the fate of this compound. Higher organic matter content has been correlated with increased adsorption of the herbicide, which can affect its availability for microbial degradation and leaching.[6][7]

Quantitative Data on this compound Degradation in Soil

| Condition | Half-life (t½) in Days | Reference |

| Field Soil (India, pH 8.2, 0.5% organic matter) | 5.4 | [2] |

| Rice Field Soil (2012) | 13.86 | [8] |

| Rice Field Soil (2013) | 9.41 | [8] |

| Laboratory, Non-sterile Soil | 9.7 | [2] |

| Laboratory, Sterile Soil | 16.9 | [2] |

| Rice-planted Soil | 5.5 | [4] |

| Unplanted Soil | 6.9 | [4] |

| Soil with Alternaria alternata | 7.9 | [1] |

Degradation in Water

In aquatic environments, the degradation of this compound is predominantly governed by chemical hydrolysis and, to a lesser extent, photolysis. The herbicide is generally less persistent in water than in soil.

Hydrolysis is the most significant abiotic degradation pathway for this compound in water.[9] The rate of hydrolysis is highly dependent on the pH of the water. This compound is least stable in acidic conditions, with a significantly shorter half-life at lower pH values.[10][11] For example, the half-life can be as short as 2.6 days at a pH of 4, while it increases to 19.4 days at a neutral pH of 7.[11] The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge.[9][11]

Photodegradation, or the breakdown of the molecule by light, also plays a role in the dissipation of this compound in water, although it is generally a slower process than hydrolysis.[12] The rate of photodegradation is influenced by the wavelength of light and the pH of the solution.[12]

Quantitative Data on this compound Degradation in Water

| Condition | Half-life (t½) in Days | Reference |

| Rice Field Water (pH 8.2) | 0.9 | [2] |

| Rice Field Water | 0.77 - 0.79 | [13] |

| Distilled Water (pH 7) | Comparable to pH 7 buffer | [11] |

| Buffer Solution (pH 4) | 2.6 | [11] |

| Buffer Solution (pH 7) | 19.4 | [11] |

| Buffer Solution (pH 9) | Not specified, but less persistent than at pH 7 | [11] |

| Aqueous Solution (UV light) | 27.17 minutes | [12] |

| Aqueous Solution (Simulated sunlight) | 153.33 minutes | [12] |

Degradation Pathways

The degradation of this compound in both soil and water proceeds through several key transformation processes. The most prominent pathway is the cleavage of the sulfonylurea bridge, which breaks the molecule into two main fragments: a pyrazole (B372694) sulfonamide derivative and a pyrimidine (B1678525) amine derivative.[1][9] Other identified degradation products suggest that ester hydrolysis and contraction of the sulfonylurea bridge can also occur, particularly under alkaline conditions.[1][9]

Key Degradation Metabolites

-

Ethyl 5-(aminosulfonyl)-1-methyl-1-H-pyrazole-4-carboxylate : Formed by the cleavage of the sulfonylurea bridge.[4][10][14]

-

2-amino-4,6-dimethoxy pyrimidine : Another primary product of sulfonylurea bridge cleavage.[4][9][10][14]

-

5-[({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid : A product of ester hydrolysis.[4][10]

-

5-(N-(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid : A major degradation product identified in bacterial degradation studies.[3]

Caption: Primary degradation pathways of this compound in soil and water.

Experimental Protocols

The study of this compound's environmental fate relies on a variety of analytical techniques to extract, identify, and quantify the parent compound and its metabolites.

Soil Degradation Studies

A common experimental workflow for assessing this compound degradation in soil involves the following steps:

-

Soil Collection and Preparation : Soil samples are collected from relevant agricultural fields. They are typically sieved to ensure homogeneity and characterized for properties such as pH, organic matter content, and texture. For studies investigating microbial degradation, a portion of the soil may be sterilized (e.g., by autoclaving) to serve as a control.[2]

-

Herbicide Application : A known concentration of this compound-ethyl is applied to the soil samples.

-

Incubation : The treated soil samples are incubated under controlled conditions of temperature and moisture. Samples are collected at various time intervals for analysis.

-

Extraction : this compound and its metabolites are extracted from the soil samples using an appropriate organic solvent, such as acetonitrile (B52724) or a mixture of acetone (B3395972) and water.

-

Clean-up : The extracts are purified to remove interfering substances. This may involve techniques like solid-phase extraction (SPE).

-

Analysis : The concentration of this compound and its degradation products is determined using analytical instrumentation, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[2][4]

Caption: Workflow for a typical soil degradation study of this compound.

Water Hydrolysis Studies

To investigate the hydrolysis of this compound, the following protocol is generally followed:

-

Preparation of Buffer Solutions : Buffer solutions of different pH values (e.g., 4, 7, and 9) are prepared to simulate various aquatic environments.[11]

-

Herbicide Fortification : A standard solution of this compound-ethyl is added to the buffer solutions to achieve a known initial concentration.

-

Incubation : The solutions are incubated in the dark at a constant temperature to prevent photodegradation. Samples are taken at regular intervals.

-

Analysis : The concentration of the parent compound and any major hydrolysis products in the water samples is determined by HPLC.[11]

References

- 1. isws.org.in [isws.org.in]

- 2. Persistence of this compound in rice-field and laboratory soil under Indian tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of this compound-ethyl by three strains of bacteria isolated from contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Translocation and degradation of this compound-ethyl in rice soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodegradation of this compound-ethyl by Acinetobacter sp. CW17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchjournal.co.in [researchjournal.co.in]

- 8. isws.org.in [isws.org.in]

- 9. ars.usda.gov [ars.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Degradation behaviour of this compound-ethyl in water as affected by pH | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. isws.org.in [isws.org.in]

- 14. Degradation behaviour of this compound-ethyl in water as affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathway of Pyrazosulfuron-ethyl in Target Weed Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazosulfuron-ethyl (B166691) is a widely used sulfonylurea herbicide that effectively controls a variety of broadleaf weeds and sedges in rice cultivation. Its selectivity and efficacy are primarily determined by the metabolic pathways within the target weed species. This technical guide provides an in-depth overview of the metabolic fate of this compound-ethyl in weeds, focusing on the key enzymatic systems involved in its detoxification. The document summarizes quantitative data on its degradation, details relevant experimental protocols, and visualizes the core metabolic pathways and experimental workflows.

Introduction

This compound-ethyl acts by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthesis pathway of branched-chain amino acids, which are essential for plant growth and development.[1] The differential metabolism of this herbicide between crops and weeds is the basis for its selective use. Tolerant species, such as rice, rapidly metabolize this compound-ethyl into non-toxic compounds, while susceptible weeds are unable to detoxify it at a sufficient rate. Understanding the metabolic pathways of this compound-ethyl in various weed species is crucial for managing herbicide resistance, developing new weed control strategies, and conducting environmental risk assessments.

Core Metabolic Pathways

The metabolism of this compound-ethyl in plants primarily proceeds through two main routes: O-demethylation mediated by cytochrome P450 monooxygenases and hydrolysis of the sulfonylurea bridge.

Cytochrome P450-Mediated O-Demethylation

The primary detoxification pathway and the basis for selectivity in rice is the O-demethylation of the methoxy (B1213986) group on the pyrimidine (B1678525) ring of this compound-ethyl.[2] This reaction is catalyzed by cytochrome P450 (P450) enzymes.[3] The resulting hydroxylated metabolite is significantly less phytotoxic. In many susceptible weed species, the activity of these specific P450 enzymes is considerably lower than in rice, leading to the accumulation of the active herbicide and subsequent plant death.[3]

dot

Caption: Cytochrome P450-mediated O-demethylation of this compound-ethyl.

Hydrolysis of the Sulfonylurea Bridge

Another significant degradation pathway for this compound-ethyl is the chemical hydrolysis of the sulfonylurea bridge. This process is particularly relevant in aqueous environments and soil and is highly dependent on pH.[4] The hydrolysis is faster in acidic and alkaline conditions compared to neutral pH.[4] This cleavage results in the formation of several metabolites, including 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, and 2-amino-4,6-dimethoxy pyrimidine.[4]

Caption: General workflow for the analysis of this compound-ethyl.

Key Steps:

-

Extraction: Homogenized plant material or soil is typically extracted with an organic solvent like acetonitrile (B52724) or a mixture of solvents. [5]2. Partitioning and Cleanup: The crude extract is then partitioned, often with dichloromethane, and cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances. [5]3. Analysis: The final extract is analyzed by HPLC, often with a UV detector, or by the more sensitive and specific LC-MS/MS. [6]

Cytochrome P450 Activity Assay (this compound-ethyl O-demethylase - PSEOD)

This assay measures the rate of O-demethylation of this compound-ethyl, providing an indication of P450 activity.

Materials:

-

Plant tissue (e.g., rice or weed seedlings)

-

Extraction buffer (e.g., phosphate (B84403) buffer with sucrose, EDTA, and reducing agents)

-

Microsomal fraction (isolated by differential centrifugation)

-

NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

This compound-ethyl solution

-

HPLC system for metabolite analysis

Procedure Outline:

-

Microsome Isolation: Homogenize plant tissue in extraction buffer and perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.

-

Enzyme Reaction: Incubate the microsomal fraction with this compound-ethyl and an NADPH-generating system to initiate the enzymatic reaction.

-

Reaction Termination and Extraction: Stop the reaction at specific time points and extract the parent compound and its metabolite.

-

Quantification: Analyze the extract by HPLC to quantify the amount of the O-demethylated metabolite formed. The rate of formation is indicative of the PSEOD activity.

Herbicide Resistance Mechanisms

Resistance to this compound-ethyl in weed populations can arise from several mechanisms, with enhanced metabolism being a key factor.

-

Enhanced Cytochrome P450 Activity: Resistant weed biotypes may exhibit higher levels of P450-mediated O-demethylation, leading to faster detoxification of the herbicide. [3]This non-target-site resistance mechanism can also confer cross-resistance to other herbicides metabolized by the same P450 enzymes. * Target-Site Mutations: While not a metabolic mechanism, mutations in the ALS gene that reduce the binding affinity of this compound-ethyl can also lead to resistance.

Conclusion

The metabolic pathway of this compound-ethyl in target weed species is a complex process primarily governed by the activity of cytochrome P450 monooxygenases and chemical hydrolysis. The efficiency of these detoxification pathways is a critical determinant of the herbicide's selectivity and the evolution of resistance in weed populations. A thorough understanding of these metabolic processes, supported by robust analytical methodologies, is essential for the sustainable use of this compound-ethyl and the development of effective weed management strategies. Future research should focus on characterizing the specific P450 isozymes involved in this compound-ethyl metabolism in a wider range of weed species and elucidating the potential contribution of other detoxification systems like GSTs.

References

- 1. caws.org.nz [caws.org.nz]

- 2. coromandel.biz [coromandel.biz]

- 3. Involvement of cytochrome P-450 enzyme activity in the selectivity and safening action of this compound-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation behaviour of this compound-ethyl in water as affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Dissipation Dynamics and Residue of Four Herbicides in Paddy Fields Using HPLC-MS/MS and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Pyrazosulfuron: CAS Number and Molecular Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Pyrazosulfuron, with a primary focus on its chemical identification, molecular structure elucidation, and mode of action. The information is tailored for professionals in research, science, and drug development who require detailed chemical and biological information.

Chemical Identification and CAS Numbers

This compound is a member of the sulfonylurea class of herbicides. It is crucial to distinguish between the active parent acid, this compound, and its more commonly used derivative, this compound-ethyl. The ethyl ester is the form typically used in commercial herbicide formulations.

| Compound | CAS Number | Molecular Formula |

| This compound | 98389-04-9 | C₁₂H₁₄N₆O₇S |

| This compound-ethyl | 93697-74-6 | C₁₄H₁₈N₆O₇S |

Molecular Structure and Elucidation

The definitive structure of this compound-ethyl, ethyl 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylate, has been determined and confirmed through a combination of chemical synthesis and various spectroscopic techniques.

Spectroscopic Data

The elucidation of this compound-ethyl's molecular structure relies on data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral assignments are found in specialized analytical literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would confirm the presence of key functional groups: the ethyl ester, the N-methylpyrazole ring, the dimethoxypyrimidine ring, and the protons associated with the sulfonylurea bridge.

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound-ethyl molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3098 | C-H stretching vibrations |

| ~1720 | C=O stretching (carbonyl group of the ethyl ester) |

| ~1600 | C=C and C=N stretching in aromatic rings |

| ~1360 | Asymmetric SO₂ stretching (sulfonyl group) |

| ~1160 | Symmetric SO₂ stretching (sulfonyl group) |

Note: The exact peak positions can vary slightly based on the sample preparation and analytical conditions.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, further confirming the structure. The molecular weight of this compound-ethyl is 414.39 g/mol .

Table of Key Mass Spectral Fragments:

| m/z | Proposed Fragment Identity |

| 413.0 | [M-H]⁻ (Molecular Ion) |

| 306.1 | Loss of the ethyl carboxylate group |

| 231.9 | Further fragmentation of the pyrazole (B372694) moiety |

| 199.8 | Fragment corresponding to the pyrazole sulfonamide portion |

| 155.9 | Fragment corresponding to the 2-amino-4,6-dimethoxypyrimidine (B117758) moiety |

| 135.8 | Further fragmentation of the pyrimidine (B1678525) ring |

Experimental Protocols

Synthesis of this compound-ethyl

The synthesis of this compound-ethyl is a multi-step process that confirms the connectivity of its molecular structure.

3.1.1. Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound-ethyl.

3.1.2. Detailed Synthesis Protocol

-

Preparation of Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate: Ethyl 5-amino-1-methylpyrazole-4-carboxylate is reacted with a sulfonating agent like chlorosulfonic acid under controlled temperature conditions to yield the corresponding sulfonyl chloride.

-

Condensation Reaction: The synthesized ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is then condensed with 2-amino-4,6-dimethoxypyrimidine in the presence of a base. This reaction forms the critical sulfonylurea bridge.

-

Purification: The crude this compound-ethyl is purified by recrystallization from an appropriate solvent to yield the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of this compound-ethyl in various matrices.

3.2.1. HPLC Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), often with a small amount of acid like acetic or phosphoric acid to improve peak shape.

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.

-

Detection: UV detection is performed at a wavelength where this compound-ethyl exhibits strong absorbance, typically around 240-250 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

-

Quantification: A calibration curve is generated using certified reference standards of this compound-ethyl to quantify the analyte in the sample.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound-ethyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants.

Signaling Pathway Diagram

Caption: Mode of action of this compound-ethyl.

Mechanism of Herbicidal Activity

-

Uptake and Translocation: this compound-ethyl is absorbed by the roots and leaves of susceptible plants and translocated to the meristematic tissues where cell division is active.[2]

-

Enzyme Inhibition: In these tissues, it binds to and inhibits the ALS enzyme.

-

Amino Acid Depletion: This inhibition blocks the production of the essential amino acids valine, leucine, and isoleucine.

-

Cessation of Growth: The lack of these amino acids halts protein synthesis, which in turn stops cell division and plant growth.

-

Plant Death: Susceptible plants exhibit symptoms such as stunting, chlorosis, and necrosis, eventually leading to death.

The selectivity of this compound-ethyl in crops like rice is due to the rapid metabolic deactivation of the herbicide in the crop plant, while it remains active in the target weeds.[2]

References

IUPAC nomenclature and chemical formula of Pyrazosulfuron and its esters

An In-depth Technical Guide to Pyrazosulfuron and its Esters for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the herbicide this compound and its primary active ester, This compound-ethyl (B166691). It details their chemical identities according to IUPAC nomenclature, physicochemical properties, mode of action, and relevant experimental protocols.

Chemical Identity and Nomenclature

This compound is the parent carboxylic acid, but it is the ethyl ester, this compound-ethyl, that is the biologically active species used in commercial herbicide formulations.[1][2]

This compound

-

IUPAC Name: 5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid.[1][3][4]

Caption: Chemical structure of this compound.

This compound-ethyl

-

IUPAC Name: ethyl 5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate.[2][5][6][7]

Caption: Chemical structure of this compound-ethyl.

Physicochemical Properties

The quantitative data for this compound and its ethyl ester are summarized below for comparative analysis.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₆O₇S | [1][3] |

| Molecular Weight | 386.34 g/mol | [3][4] |

| CAS Number | 98389-04-9 | [1][3][4] |

| Physical State | Solid | [4] |

Table 2: Physicochemical Data of this compound-ethyl

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₆O₇S | [5][8][9][10] |

| Molecular Weight | 414.4 g/mol | [11] |

| CAS Number | 93697-74-6 | [5][7][8] |

| Appearance | Colourless crystals | [11] |

| Melting Point | 177.8–179.5 °C | [11] |

| Density | 1.46 g/cm³ (at 20 °C) | [11] |

| Vapour Pressure | 4.2 × 10⁻⁵ mPa (at 25 °C) | [11] |

| Water Solubility | 9.76 mg/L (at 20 °C) | [11] |

| Solvent Solubility (g/L at 20°C) | ||

| Chloroform | 200 | [11] |

| Acetone | 33.7 | [11] |

| Benzene | 15.6 | [11] |

| Methanol | 4.32 | [11] |

| Hexane | 0.0185 | [11] |

| Stability | Unstable in acidic or alkaline media; relatively stable at pH 7. | [11] |

Mode of Action and Signaling Pathway

This compound-ethyl is a systemic, broad-spectrum herbicide that belongs to the sulfonylurea family.[5][8][11] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][11][12] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[11][13] By blocking this key enzymatic step, the herbicide halts cell division and plant growth, ultimately leading to weed death.[11][14][15] The herbicide is absorbed by the roots and/or leaves and translocated to the meristems where it exerts its effect.[11][14]

Caption: this compound-ethyl inhibits the ALS enzyme, blocking amino acid synthesis.

Experimental Protocols

Synthesis of this compound-ethyl

A general synthetic route for this compound-ethyl involves a multi-step process.[5] A key final step is the reaction between a sulfonyl isocyanate intermediate and an amino pyrimidine (B1678525).[5][16]

Protocol: Final Condensation Step [16]

-

Preparation of Amine Solution: Dissolve 0.4 g of 2-amino-4,6-dimethoxy pyrimidine in 20 ml of dry acetonitrile (B52724) in a suitable reaction vessel.

-

Addition of Isocyanate: To the stirred solution from Step 1, add 0.98 g of the crude sulfonyl isocyanate intermediate (ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate).

-

Reaction: Continue stirring the mixture at room temperature.

-

Isolation: The product, this compound-ethyl, will crystallize out of the solution. Collect the crystals by filtration.

-

Purification: Wash the filtered crystals with a suitable solvent and dry to obtain the final product.

Caption: General workflow for the final synthesis step of this compound-ethyl.

Protocol: Soil Residue Analysis

The persistence and degradation of this compound-ethyl in the environment are critical for assessing its impact. The following outlines a general protocol for a field study based on published research.[13]

-

Field Preparation: Establish a rice field plot according to standard agricultural practices for the region.

-

Herbicide Application: Apply a commercial formulation of this compound-ethyl at the recommended dosage (e.g., 25 g a.i./ha) as a post-emergence spray.[13] Maintain an untreated control plot for comparison.

-

Soil Sampling: Collect soil samples from the treated plot at predetermined time intervals (e.g., 2 hours post-application, then at 5, 10, 20, 30, and 90 days).[13]

-

Sample Preparation: Prepare the soil samples for analysis. This typically involves extraction of the herbicide residue using an appropriate organic solvent.

-

Analytical Method: Quantify the concentration of this compound-ethyl in the extracts using a validated analytical method, such as online solid-phase extraction combined with High-Performance Liquid Chromatography (online SPE/HPLC).[17]

-

Data Analysis: Calculate the dissipation rate and half-life (DT₅₀) of this compound-ethyl in the soil under the specific field conditions. In one study, the soil half-life was found to be less than 15 days.[11]

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | C12H14N6O7S | CID 93525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [sitem.herts.ac.uk]

- 5. This compound-ethyl (Ref: NC 311) [sitem.herts.ac.uk]

- 6. mzCloud – this compound ethyl [mzcloud.org]

- 7. This compound-ethyl | C14H18N6O7S | CID 91750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound-ethyl | 93697-74-6 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. coromandel.biz [coromandel.biz]

- 12. caws.org.nz [caws.org.nz]

- 13. isws.org.in [isws.org.in]

- 14. chemijournal.com [chemijournal.com]

- 15. Wholesale this compound-ethyl 10%WP highly Active sulfonylurea herbicide Manufacturer and Supplier | AgroRiver [agroriver.com]

- 16. This compound-ethyl synthesis - chemicalbook [chemicalbook.com]

- 17. Preparation of a bifunctional this compound-ethyl imprinted polymer with hydrophilic external layers by reversible addition-fragmentation chain transfer polymerization and its application in the sulfonylurea residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecotoxicological Profile of Pyrazosulfuron-ethyl on Non-target Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazosulfuron-ethyl (B166691), a sulfonylurea herbicide, is widely used for weed control in rice cultivation. Its potential impact on non-target aquatic organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the ecotoxicological profile of this compound-ethyl, focusing on its effects on aquatic vertebrates, invertebrates, and plants. This document summarizes key toxicity data, details standardized experimental protocols for ecotoxicological evaluation, and visualizes the herbicide's mode of action and induced signaling pathways.

Physicochemical Properties and Mode of Action

This compound-ethyl is a systemic herbicide that is absorbed by the roots and leaves of plants and translocated to the meristems. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] ALS is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[2][3] Inhibition of this enzyme disrupts protein synthesis and cell division, ultimately leading to plant death.

Ecotoxicological Data on Non-target Aquatic Organisms

The following tables summarize the acute and sublethal toxicity of this compound-ethyl to various non-target aquatic organisms.

Aquatic Vertebrates (Fish)

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference(s) |

| Oncorhynchus mykiss (Rainbow trout) | 96-h LC50 | >180 | 96 hours | |

| Lepomis macrochirus (Bluegill sunfish) | 96-h LC50 | >180 | 96 hours | [1] |

| Cyprinus carpio (Carp) | 48-h LC50 | 30 | 48 hours | |

| Oreochromis mossambicus (Tilapia) | 96-h LC50 | Not specified | 96 hours | [5][6][7] |

| Danio rerio (Zebrafish) | - | 1, 5, and 9 | 62 hours (10-72 hpf) | [8][9] |

Sublethal Effects on Fish:

-

Immunotoxicity in Zebrafish (Danio rerio): Exposure to this compound-ethyl at concentrations of 1, 5, and 9 mg/L led to a significant decrease in the number of neutrophils and macrophages.[8][9] It also downregulated the expression of immune-related genes such as TLR-4, MyD88, and IL-1β.[8][9]

-

Behavioral Abnormalities in Zebrafish (Danio rerio): A substantial reduction in survival, total length, and heart rate, along with a range of behavioral impairments, were observed in zebrafish embryos exposed to 1, 5, and 9 mg/L of this compound-ethyl.[8][9]

-

Genotoxicity in Tilapia (Oreochromis mossambicus): Sub-lethal concentrations (25, 50, and 100 mg/L) of this compound-ethyl induced an increase in the frequency of micronuclei and other nuclear abnormalities in the erythrocytes of tilapia.[10][11] The herbicide also caused cell cycle dysregulation and apoptosis.[10]

-

Hematological and Biochemical Changes in Tilapia (Oreochromis mossambicus): Acute exposure resulted in significant alterations in hematological parameters (RBC count, Hb, PCV, etc.) and biochemical parameters (plasma glucose, protein, etc.).[5][6][7]

Aquatic Invertebrates

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference(s) |

| Daphnia magna (Water flea) | 48-h EC50 | 700 | 48 hours |

Aquatic Plants and Algae

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference(s) |

| Scenedesmus acutus (Green algae) | 72-h EC50 | 150 | 72 hours | |

| Scenedesmus acutus | I50 | 1 | - |

Experimental Protocols for Aquatic Toxicity Testing

The following sections outline the standardized methodologies for conducting acute toxicity tests on fish, aquatic invertebrates, and algae, based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Experimental Workflow

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[5][12][13][14][15]

-

Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).[12][15]

-

Test Chambers: Glass vessels of suitable capacity.

-

Test Conditions:

-

Water: Reconstituted or natural water of known quality.

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1°C for rainbow trout, 23 ± 1°C for zebrafish).

-

pH: Maintained between 6.0 and 8.5.

-

Dissolved Oxygen: Maintained above 60% of the air saturation value.

-

Lighting: 12-16 hour photoperiod.[13]

-

-

Procedure:

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test determines the concentration of a substance that causes 50% of Daphnia magna to become immobilized (EC50) after 48 hours.[6][16][17][18][19]

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.[17][18]

-

Test Chambers: Glass beakers.

-

Test Conditions:

-

Water: Reconstituted or natural water.

-

Temperature: Maintained at 20 ± 2°C.

-

pH: Maintained between 6.0 and 9.0.

-

Lighting: 16-hour photoperiod.

-

-

Procedure:

Alga, Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of a unicellular green alga over a 72-hour period.[20][21][22][23][24]

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[22]

-

Test Chambers: Glass flasks.

-

Test Conditions:

-

Growth Medium: A defined nutrient medium.[22]

-

Temperature: Maintained at 21-24°C.

-

Lighting: Continuous, uniform illumination.

-

-

Procedure:

Signaling Pathway Alterations: Immunotoxicity in Zebrafish

Recent studies have shown that this compound-ethyl can induce immunotoxicity in zebrafish embryos by upregulating the Notch signaling pathway.[8][9] This pathway is a highly conserved cell signaling system that plays a crucial role in cell fate determination, including the development and function of immune cells.

Exposure to this compound-ethyl leads to a decrease in the number of neutrophils and macrophages, key components of the innate immune system.[8][9] This is accompanied by the downregulation of genes in the Toll-like receptor (TLR) pathway, such as TLR-4 and its downstream adapter protein MyD88, as well as the pro-inflammatory cytokine IL-1β.[8][9] The upregulation of the Notch signaling pathway appears to be a key event in this process, as inhibition of this pathway can rescue the observed immunotoxicity.[8][9] The interaction between the TLR and Notch pathways is complex, with evidence suggesting that TLR signaling can induce the expression of Notch target genes.

Conclusion

This compound-ethyl exhibits a range of ecotoxicological effects on non-target aquatic organisms. While acute toxicity to fish and invertebrates is relatively low, sublethal effects, including immunotoxicity and genotoxicity, have been observed at lower concentrations. The primary mode of action is the inhibition of the ALS enzyme in plants. In zebrafish, this compound-ethyl has been shown to induce immunotoxicity through the upregulation of the Notch signaling pathway. This technical guide provides a foundation for researchers and professionals to understand and further investigate the environmental impact of this widely used herbicide. Standardized testing protocols, such as those provided by the OECD, are essential for generating reliable and comparable ecotoxicological data.

References

- 1. coromandel.biz [coromandel.biz]

- 2. caws.org.nz [caws.org.nz]

- 3. This compound-ethyl | ALS Inhibitor | Herbicide | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 6. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Exposure to this compound-ethyl induces immunotoxicity and behavioral abnormalities in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Herbicide this compound ethyl induces genotoxicity, cell cycle alterations and apoptosis in tilapia (Oreochromis mossambicus) [agris.fao.org]

- 11. The induced hepatotoxicity and genotoxicity in Oreochromis niloticus exposed to a newly released florpyrauxifen-benzyl herbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. eurofins.com.au [eurofins.com.au]

- 15. Marine Fish Acute Toxicity Test | Scymaris [scymaris.com]

- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 17. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 18. shop.fera.co.uk [shop.fera.co.uk]

- 19. eurofins.it [eurofins.it]

- 20. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 21. shop.fera.co.uk [shop.fera.co.uk]

- 22. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 23. oecd.org [oecd.org]

- 24. eurofins.com.au [eurofins.com.au]

Mode of Action of Pyrazosulfuron-ethyl in Inhibiting Branched-Chain Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazosulfuron-ethyl is a potent sulfonylurea herbicide widely utilized for selective weed control in various agricultural settings. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a pivotal enzyme in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. This technical guide provides an in-depth exploration of the molecular mechanism of this compound-ethyl's inhibitory action, details its effects on plant physiology, and offers comprehensive experimental protocols for its study.

Introduction

This compound-ethyl is a systemic herbicide that is readily absorbed by the roots and leaves of plants and translocated to the meristematic tissues where it exerts its effect.[1] As a member of the sulfonylurea class of herbicides, its mode of action is the targeted inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical for the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants and microorganisms, but is absent in animals, conferring a high degree of safety for mammals.[3] The inhibition of ALS leads to a deficiency in these vital amino acids, consequently halting cell division and plant growth, ultimately leading to the death of susceptible plants.[1]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary molecular target of this compound-ethyl is the enzyme acetolactate synthase (ALS). ALS catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine.[3] Specifically, it is involved in the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).

This compound-ethyl acts as a potent, non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, inducing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding. This high degree of specificity and affinity for the ALS enzyme accounts for the low application rates required for effective weed control. While specific IC50 values for this compound-ethyl are not widely available in public literature, studies have shown that the ALS enzyme from both rice (a tolerant crop) and various weed species are highly and similarly sensitive to this compound-ethyl in vitro, indicating that selectivity is likely due to differential metabolism of the herbicide in tolerant and susceptible species.[4]

Data Presentation: Quantitative Effects of this compound-ethyl

The application of this compound-ethyl results in a quantifiable reduction in weed growth and biomass. The following tables summarize the dose-dependent effects of this compound-ethyl on weed control in transplanted rice.

| This compound-ethyl Dose (g a.i./ha) | Weed Dry Weight (g/m²) at 60 DAT | Weed Control Efficiency (%) at 60 DAT |

| 21 | - | - |

| 30 | 20.19 | 88.34 |

| 35 | Lowest weed density and dry matter | 87.86 |

| 42.85 | - | - |

| DAT: Days After Transplanting |

Table 1: Effect of this compound-ethyl on Weed Biomass and Control Efficiency. [5][6]

| This compound-ethyl Dose (g/ha) | Weed | Effect |

| 10, 15, 20, 30 | Echinochloa colona, Echinochloa crusgalli, Cyperus difformis | Effective reduction in biomass |

| 150 - 300 | Sphenoclea zeylanica, Ludwigia octovalvis, Cyperus difformis, Leptochloa chinensis | Effective control up to 6 weeks |

| 20, 25 | Cyperus iria, Echinochloa colona | Significant reduction in density and biomass |

Table 2: Dose-Response of this compound-ethyl on Various Weed Species. [5][7][8]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound-ethyl on ALS activity extracted from plant tissue.

Materials:

-

Fresh, young plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl₂, 10% glycerol, 1 mM DTT, and 10 µM FAD)

-

This compound-ethyl stock solution (in a suitable solvent like acetone) and serial dilutions

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM pyruvate, 20 mM MgCl₂, and 2 mM thiamine (B1217682) pyrophosphate)

-

Stopping solution (e.g., 6 N H₂SO₄)

-

Color reagent A: 0.5% (w/v) creatine

-

Color reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Harvest approximately 1-2 g of fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at approximately 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract. Keep on ice.

-

-

Enzyme Assay:

-

In a 96-well microplate, add the following to each well:

-

ALS enzyme extract

-

Assay buffer

-

Serial dilutions of this compound-ethyl (or solvent control)

-

-

Incubate the plate at 37°C for 60 minutes.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding the stopping solution to each well.

-

Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

-

Add color reagent A, followed by color reagent B to each well.

-

Incubate at 60°C for 15 minutes for color development.

-

-

Data Analysis:

-

Measure the absorbance at 525 nm using a microplate reader.

-

Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound-ethyl concentration to determine the IC50 value (the concentration that causes 50% inhibition).

-

Quantification of Branched-Chain Amino Acids in Plant Tissue

This protocol provides a method for extracting and quantifying the levels of valine, leucine, and isoleucine in plant tissues.

Materials:

-

Plant tissue (treated with this compound-ethyl and control)

-

Homogenizer

-

80% (v/v) ethanol

-

Deionized water

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

Derivatization agent (e.g., AccQ-Tag, PITC)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., fluorescence or UV)

Procedure:

-

Extraction:

-

Homogenize a known weight of plant tissue in 80% ethanol.

-

Add chloroform and water to the homogenate to partition the phases.

-

Centrifuge to separate the aqueous (containing amino acids), organic, and solid phases.

-

Collect the aqueous phase.

-

-

Purification and Concentration:

-

Pass the aqueous extract through a C18 Sep-Pak cartridge to remove interfering compounds.

-

Lyophilize or use a vacuum concentrator to dry the purified extract.

-

-

Derivatization and Quantification:

-

Re-dissolve the dried extract in a suitable buffer.

-

Derivatize the amino acids with a fluorescent or UV-absorbing agent according to the manufacturer's protocol.

-

Analyze the derivatized amino acids by HPLC.

-

Quantify the concentration of each BCAA by comparing the peak areas to those of known standards.

-

Mandatory Visualizations

Caption: Inhibition of ALS by this compound-ethyl blocks BCAA synthesis.

Caption: Workflow for the in vitro ALS inhibition assay.

Caption: Signaling cascade following this compound-ethyl application.

Downstream Effects of Branched-Chain Amino Acid Depletion

The inhibition of ALS and the subsequent depletion of valine, leucine, and isoleucine trigger a cascade of physiological and molecular responses within the plant, culminating in growth arrest and death.

-

Protein Synthesis Inhibition: As essential components of proteins, a lack of BCAAs directly impedes protein synthesis, which is crucial for all cellular functions and growth.

-

Cell Cycle Arrest: The deficiency in BCAAs signals a state of nutrient stress, leading to the arrest of the cell cycle, primarily at the G1 phase. This prevents cell division and proliferation, halting the growth of meristematic tissues.

-